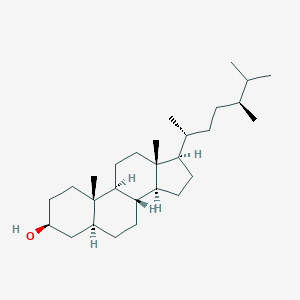

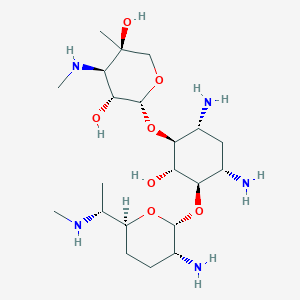

![molecular formula C₃₁H₄₆O₆ B029951 (2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid CAS No. 16711-91-4](/img/structure/B29951.png)

(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

Vue d'ensemble

Description

11-ketofusidic acid is a steroid ester.

(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid is a natural product found in Ramularia coccinea with data available.

Applications De Recherche Scientifique

Application in Organic Chemistry Research

Specific Scientific Field

Organic Chemistry

Summary of the Application

11-Ketofusidic acid, a keto derivative of fusidic acid, has been isolated from the products of the oxidation of fusidic acid by chromium trioxide .

Methods of Application or Experimental Procedures

The fusidic acid was oxidized using chromium trioxide . The resulting product was then isolated for further analysis .

Results or Outcomes

The oxidation of fusidic acid resulted in the formation of 11-Ketofusidic acid . This previously unknown keto derivative of the antibiotic was successfully isolated .

Application in Pharmaceutical Formulations

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Fusidic acid has been used in the formulation of emulgels . Emulgels are interesting topical delivery systems that offer many advantages for delivering drugs directly to the site of action and deliver the drug for an extended period of time at the affected site .

Methods of Application or Experimental Procedures

Fusidic acid emulgel was formulated using carbopol 934 as a gelling agent . Light liquid paraffin was used as oil, span 20 as an emulsifier, and propylene glycol as a co-surfactant .

Results or Outcomes

The prepared emulgels showed acceptable physical properties . The best formulation showed better drug release when compared to all other formulations .

Application in Microbiology

Specific Scientific Field

Microbiology

Summary of the Application

Microorganisms encounter acid stress during multiple bioprocesses. Microbial species have therefore developed a variety of resistance mechanisms .

Methods of Application or Experimental Procedures

Understanding the underlying mechanisms of acid tolerance is vital for further applications of these microorganisms .

Results or Outcomes

The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .

Application in Antibacterial Research

Specific Scientific Field

Antibacterial Research

Summary of the Application

11-Keto fusidic acid shows strong antibacterial activity toward Staphylococcus aureus .

Methods of Application or Experimental Procedures

The antibacterial activity of 11-Keto fusidic acid was tested against Staphylococcus aureus .

Results or Outcomes

11-Keto fusidic acid showed strong antibacterial activity toward Staphylococcus aureus with an MIC value of 0.078 μg/mL .

Application in Treatment of Skin Infections

Specific Scientific Field

Dermatology

Summary of the Application

Fusidic acid is used in the treatment of skin infections caused by Corynebacterium minutissimum, Staphylococcus aureus, and Streptococcus .

Methods of Application or Experimental Procedures

Fusidic acid is often used topically in creams for the treatment of these skin infections .

Results or Outcomes

Fusidic acid has been found to be effective in treating these skin infections, reducing symptoms and clearing the infection .

Application in Treatment of Eye Infections

Specific Scientific Field

Ophthalmology

Summary of the Application

Fusidic acid is used in the treatment of bacterial conjunctivitis and other eye and eyelid infections .

Methods of Application or Experimental Procedures

Fusidic acid is often used in eyedrops for the treatment of these eye infections .

Results or Outcomes

Fusidic acid has been found to be effective in treating these eye infections, reducing symptoms and clearing the infection .

Propriétés

IUPAC Name |

(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-23,25,28,32H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,23+,25-,28-,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLLRJYHCSQDTN-LFPDIBHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC2(C3CCC4C(C(CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]\1C[C@@]2([C@H]3CCC4[C@@H]([C@@H](CC[C@@]4([C@@H]3C(=O)C[C@H]2/C1=C(\CCC=C(C)C)/C(=O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

CAS RN |

16711-91-4 | |

| Record name | 11-Monoketofusidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.